N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has been dedicated to the synthesis of heterocyclic compounds, demonstrating the versatility of pyrazole and thiophene derivatives in creating novel heterocyclic frameworks. For instance, studies on the reactivity of thiophenylhydrazonoacetates have led to the synthesis of diverse heterocyclic systems, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing their potential in the development of new chemical entities with possible pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity Evaluation
Several studies have investigated the biological activities of synthesized compounds, including their antimicrobial and anticancer properties. For example, the preparation and reaction of pyrazolin-derived compounds have been examined for their biocidal properties against a range of bacteria and fungi, revealing some compounds' excellent biocidal qualities (Youssef, Abbady, Ahmed, & Omar, 2011). Another research emphasized the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology, highlighting their potential antibacterial and antifungal activities (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Molecular Structure Analysis
Investigations into the molecular and crystal structures of these compounds have also been a significant area of research, providing insights into their chemical properties and potential applications. For example, X-ray crystal structure analysis has been utilized to elucidate the structures of novel pyrazole and thiophene derivatives, contributing to a deeper understanding of their chemical behavior and potential for further application in drug design and development (Wawrzycka-Gorczyca & Siwek, 2012).
Synthesis Methodology Enhancement
Researchers have also focused on improving synthesis methodologies for creating these complex molecules, aiming to enhance efficiency, reduce reaction times, and minimize the use of hazardous reagents. For instance, studies on alternative synthesis methods that avoid using hazardous materials like methyl isocyanate have been explored, demonstrating the continuous effort to make chemical synthesis more environmentally friendly and safer for researchers (Wang, Stevens, & Thomson, 1994).
Properties
IUPAC Name |
2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-12-14-4-6-17(12)13(20)15-8-11(10-2-7-21-9-10)18-5-1-3-16-18/h1-3,5,7,9,11H,4,6,8H2,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPUSXCBMMAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.